molecular formula C19H16ClN3OS B2814898 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Cat. No.: B2814898
M. Wt: 369.9 g/mol
InChI Key: KZGFYLXEALKXCS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a synthetic compound based on the thieno[3,4-c]pyrazole scaffold, a heterocyclic framework of significant interest in medicinal chemistry and agrochemical research . This specific molecule integrates a 4-chlorophenyl group and a phenylacetamide moiety, structural features commonly associated with bioactive properties. Compounds within the thienopyrazole chemical class are frequently investigated for their potential as core structures in developing novel pharmacological agents and pesticides . Related acetamide derivatives incorporating specific heterocyclic systems have demonstrated promising biological activities in scientific studies, including serving as key intermediates for synthesizing molecules with antibacterial and nematicidal properties . The mechanism of action for such compounds often involves interaction with critical biological targets; for instance, some N-phenylacetamide derivatives have been shown to cause damage to bacterial cell membranes, leading to the disruption of cellular integrity and function . This makes this compound a valuable chemical tool for researchers exploring new therapeutic candidates or agrochemicals, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and understanding the functional group requirements for target engagement . Its primary research value lies in its application in hit-to-lead optimization campaigns and as a building block for constructing more complex chemical entities for high-throughput screening libraries.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFYLXEALKXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Potential Applications
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (Target) Thieno[3,4-c]pyrazole 4-Chlorophenyl (position 2); phenylacetamide (position 3) Pharmacological agents, enzyme inhibitors
3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione Pyrrolo[3,4-c]pyrrole-dione Two 4-chlorophenyl groups at positions 3 and 6 Organic dyes, photovoltaic materials
4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one] Pyrazolone-azo biphenyl Azo-linked dichlorobiphenyl; p-tolyl and methyl groups Textile dyes, pigments
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Thieno[3,4-c]pyrazole (same core) 4-Chlorophenyl (position 2); pyrrolidine-sulfonyl benzamide (position 3) Kinase inhibitors, antitumor agents

Key Observations:

Core Structure Variations: The target compound’s thienopyrazole core differs from the pyrrolopyrrole-dione in , which is electron-deficient and used in optoelectronic materials . Thienopyrazoles are less studied but offer tunable π-conjugation for drug design. Pyrazolone-azo compounds () prioritize chromophore properties for dyes, unlike the target’s bioactive-oriented structure .

Substituent Effects: The phenylacetamide group in the target compound contrasts with the pyrrolidine-sulfonyl benzamide in its analog (). 4-Chlorophenyl substitution is shared across compounds but positioned differently, affecting steric and electronic interactions .

Functional Implications: Pyrrolopyrrole-diones () exhibit strong absorption/emission due to their planar, conjugated systems, making them suitable for dyes .

Structural and Functional Analysis

  • Electronic Properties: Thienopyrazoles exhibit moderate electron delocalization compared to pyrrolopyrroles, which have extended conjugation. This difference impacts redox behavior and binding to biological targets.
  • Solubility and Bioavailability :
    The phenylacetamide group in the target compound may reduce water solubility compared to sulfonamide derivatives (e.g., ’s benzamide analog) .
  • Synthetic Accessibility: Thienopyrazole synthesis requires multi-step cyclization, whereas pyrrolopyrroles () are often prepared via condensation reactions, affecting scalability .

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